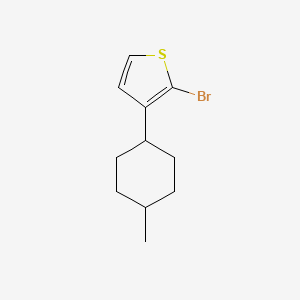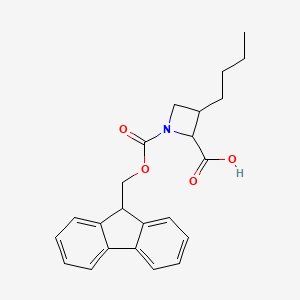
5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile is an organic compound that belongs to the class of halogenated benzonitriles. This compound is characterized by the presence of bromine, fluorine, and a nitrile group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The introduction of bromine atoms to the benzene ring is achieved through electrophilic aromatic substitution reactions. This step often uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents.
Nitrile Formation: The nitrile group is introduced through a cyanation reaction, often using reagents like copper(I) cyanide (CuCN) or sodium cyanide (NaCN).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and potassium thiocyanate (KSCN) for thiocyanate substitution.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiocyanates, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of advanced materials, such as polymers and liquid crystals.
Biological Studies: The compound is used in biochemical assays and studies to understand its interactions with biological molecules.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can undergo nucleophilic substitution, leading to the formation of new compounds. The nitrile group also plays a role in its reactivity, allowing it to participate in cyanation reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluorobenzonitrile: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
5-Bromo-2-fluorobenzonitrile: Similar structure but without the bromomethyl group, leading to different reactivity.
4-(Bromomethyl)-2-fluorobenzonitrile: Similar but lacks the second bromine atom, affecting its reactivity in coupling reactions.
Uniqueness
5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms, along with a nitrile group. This combination of functional groups makes it highly versatile in various chemical reactions, particularly in substitution and coupling reactions.
Propiedades
Fórmula molecular |
C8H4Br2FN |
|---|---|
Peso molecular |
292.93 g/mol |
Nombre IUPAC |
5-bromo-4-(bromomethyl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C8H4Br2FN/c9-3-5-2-8(11)6(4-12)1-7(5)10/h1-2H,3H2 |
Clave InChI |
UUBJMNZSXXWTKU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)C#N)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




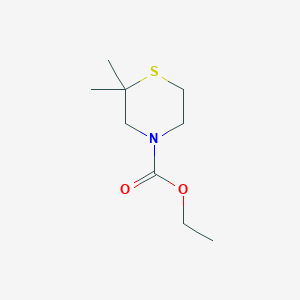
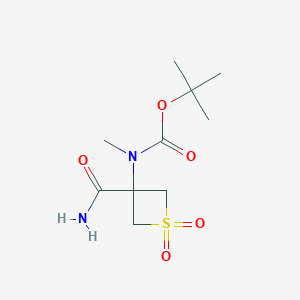
![5-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B12858052.png)
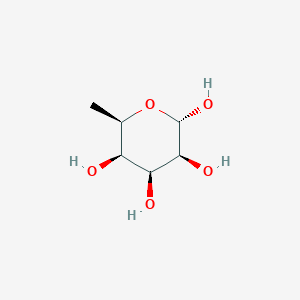
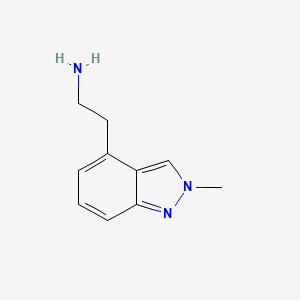
![2-Chlorobenzo[d]oxazole-5-thiol](/img/structure/B12858070.png)
![3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12858072.png)
